Sodium N-benzyloxycarbonyl-4-piperidinesulfinate
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Overview
Description
Sodium N-benzyloxycarbonyl-4-piperidinesulfinate is a sulfinate reagent bearing an N-substituted piperidine moiety. It is commonly used in organic synthesis, particularly for the late-stage functionalization of nitrogen-containing heterocycles. The compound has the empirical formula C13H16NNaO4S and a molecular weight of 305.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-benzyloxycarbonyl-4-piperidinesulfinate typically involves the reaction of N-benzyloxycarbonyl-4-piperidone with sodium sulfinate under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are carefully monitored to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Sodium N-benzyloxycarbonyl-4-piperidinesulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to yield sulfides.
Substitution: The sulfinate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Sodium N-benzyloxycarbonyl-4-piperidinesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium N-benzyloxycarbonyl-4-piperidinesulfinate involves its role as a sulfinate reagent. It participates in radical-based regioselective C–H functionalization of electron-deficient heteroarenes. The regioselectivity can be effectively tuned by modifying the pH and solvent selection, allowing for precise control over the reaction outcomes .
Comparison with Similar Compounds
- Sodium tetrahydropyransulfinate
- Sodium propane-1-sulfinate
- Sodium N-Boc-azetidine-3-sulfinate
Comparison: Sodium N-benzyloxycarbonyl-4-piperidinesulfinate is unique due to its N-substituted piperidine moiety, which provides distinct reactivity and selectivity in chemical reactions. Compared to other sulfinates, it offers enhanced regioselectivity and tunability, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
sodium;1-phenylmethoxycarbonylpiperidine-4-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S.Na/c15-13(18-10-11-4-2-1-3-5-11)14-8-6-12(7-9-14)19(16)17;/h1-5,12H,6-10H2,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXWFQBBQAGBHZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)[O-])C(=O)OCC2=CC=CC=C2.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NNaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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